molecular formula C17H12ClN7OS B294740 1-({6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzotriazole

1-({6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzotriazole

Cat. No. B294740
M. Wt: 397.8 g/mol
InChI Key: OOIWPNRPTJDKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzotriazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzotriazole derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-({6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzotriazole is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-({6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzotriazole has a number of biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of certain bacteria and fungi, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-({6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzotriazole in lab experiments is its broad range of biological activities. This compound has been found to exhibit antimicrobial, antifungal, and anticancer properties, making it a useful tool for studying these areas of research. However, one limitation of using this compound is the lack of information regarding its mechanism of action, which may hinder its use in certain experiments.

Future Directions

There are a number of future directions for research on 1-({6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzotriazole. For example, further studies are needed to determine the exact mechanism of action of this compound, as well as its potential applications in other areas of research, such as neurodegenerative diseases and autoimmune disorders. Additionally, research is needed to optimize the synthesis of this compound and develop more efficient methods for its production.

Synthesis Methods

The synthesis of 1-({6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzotriazole involves the reaction of 2-chlorobenzyl chloride with 1,2,4-triazole-3-thiol in the presence of sodium hydroxide to form 2-(2-chlorobenzylthio)-1,2,4-triazole. This intermediate is then reacted with 2-chlorophenylacetonitrile in the presence of sodium methoxide to form the final product.

Scientific Research Applications

1-({6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzotriazole has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.

properties

Molecular Formula

C17H12ClN7OS

Molecular Weight

397.8 g/mol

IUPAC Name

3-(benzotriazol-1-ylmethyl)-6-[(2-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H12ClN7OS/c18-11-5-1-4-8-14(11)26-10-16-22-25-15(20-21-17(25)27-16)9-24-13-7-3-2-6-12(13)19-23-24/h1-8H,9-10H2

InChI Key

OOIWPNRPTJDKOB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)COC5=CC=CC=C5Cl

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)COC5=CC=CC=C5Cl

Origin of Product

United States

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